

LSN 3213128 and ZMP Accumulation: An In-depth Technical Guide

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Compound of Interest

Compound Name: LSN 3213128

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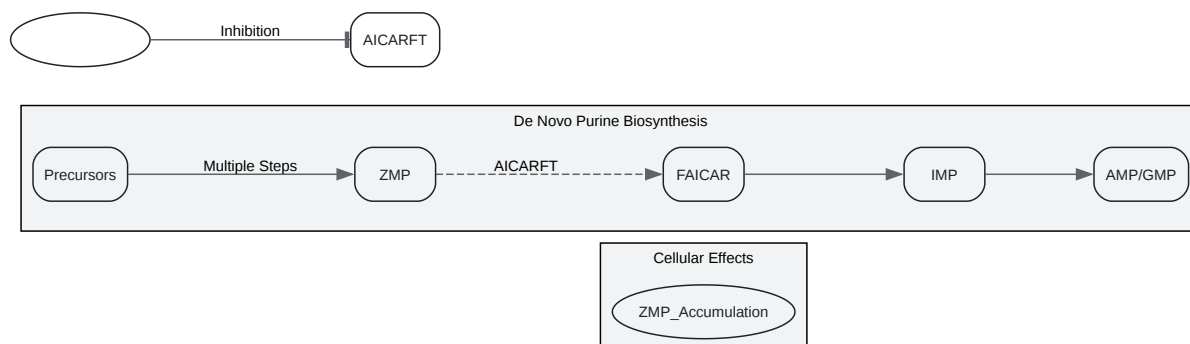
This technical guide provides a comprehensive overview of the core effects of **LSN 3213128**, a potent and selective inhibitor of aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), with a focus on its induction of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) accumulation and the subsequent cellular consequences. This document details the mechanism of action, quantitative effects on ZMP levels, experimental methodologies, and the intricate signaling pathways involved.

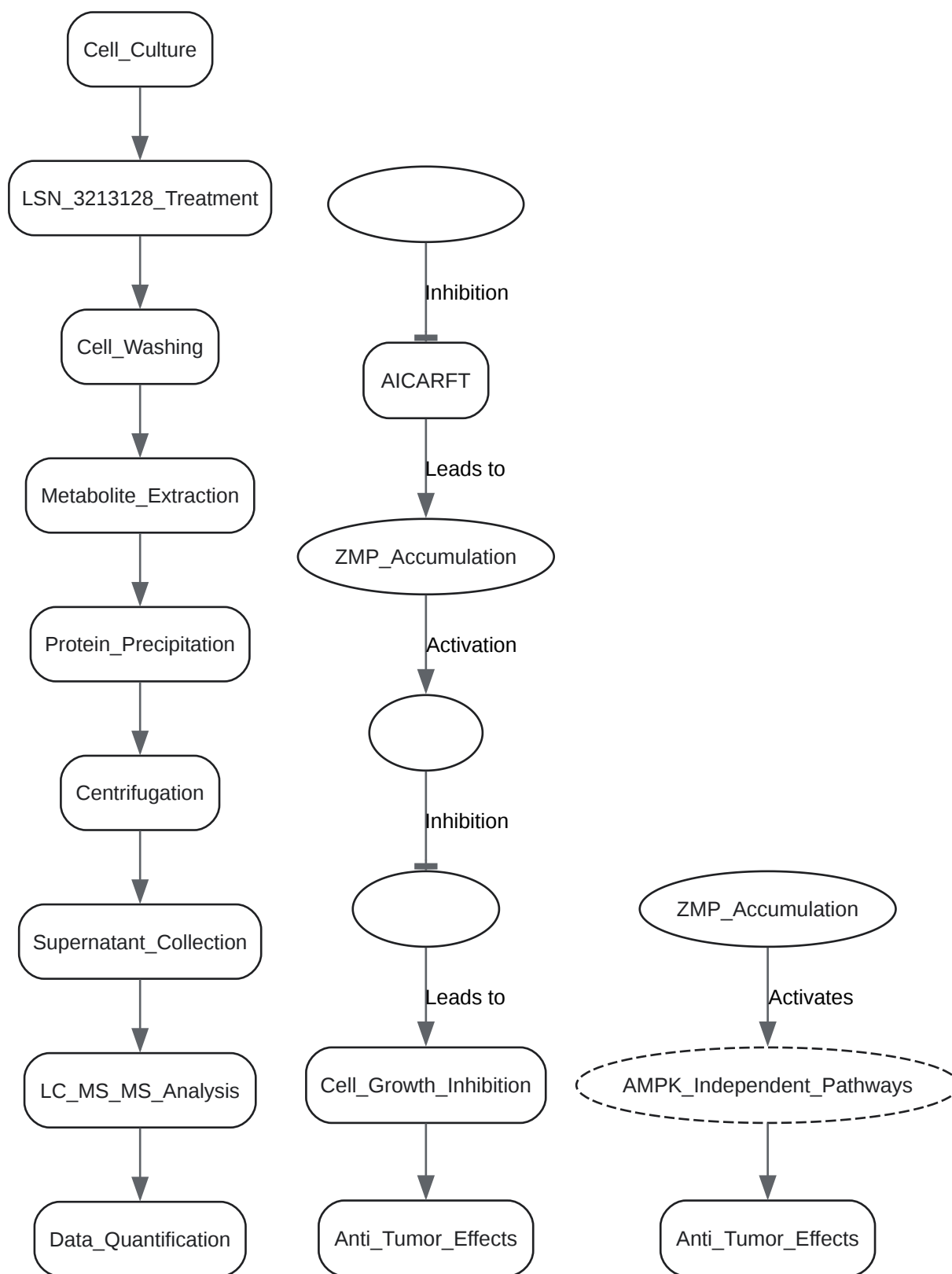
Introduction

LSN 3213128 is a novel, orally bioavailable, nonclassical antifolate that specifically targets AICARFT, a key enzyme in the de novo purine biosynthesis pathway.^[1] Inhibition of AICARFT leads to the intracellular accumulation of its substrate, ZMP.^[1] ZMP is a structural analog of adenosine monophosphate (AMP) and can act as a metabolic stress signal, most notably through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.^[1] However, emerging evidence suggests that the anti-neoplastic effects of **LSN 3213128**-induced ZMP accumulation may also involve AMPK-independent mechanisms, highlighting a complex and multifaceted mechanism of action. This guide will explore these aspects in detail, providing the technical information necessary for researchers in drug development and cancer biology.

Mechanism of Action

LSN 3213128 acts as a competitive inhibitor of AICARFT, blocking the formylation of ZMP to formyl-ZMP (FAICAR), the penultimate step in de novo purine synthesis. This enzymatic blockade results in a significant and dose-dependent accumulation of intracellular ZMP.



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References

- 1. Characterization of a novel AICARFT inhibitor which potently elevates ZMP and has anti-tumor activity in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
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